ruthenium(IV)oxide hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

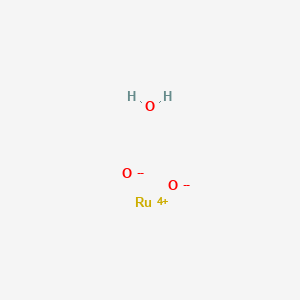

ruthenium(IV)oxide hydrate, also known as hydrous ruthenium oxide or ruthenium dioxide hydrate, is a highly insoluble and thermally stable compound. It is represented by the chemical formula RuO₂·xH₂O. This compound is known for its dark purple (nearly black) crystalline appearance and its significant capacity to store charge in aqueous solutions . This compound is widely used in various applications due to its unique properties, including high electrical conductivity and exceptional catalytic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ruthenium(IV)oxide hydrate is typically prepared by the oxidation of ruthenium trichloride. The process involves heating ruthenium metal in an oxygen-rich atmosphere until it reaches high temperatures, resulting in the formation of ruthenium oxide . Another method involves chemical vapor transport using oxygen as the transport agent to obtain nearly stoichiometric single crystals of RuO₂ .

Industrial Production Methods: In industrial settings, ruthenium oxide films can be prepared by chemical vapor deposition (CVD) from volatile ruthenium compounds . This method is favored for its ability to produce high-purity and uniform films, which are essential for various applications such as supercapacitors and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: ruthenium(IV)oxide hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ruthenium tetroxide (RuO₄) from oxidation and various ruthenium complexes from reduction and substitution reactions .

Aplicaciones Científicas De Investigación

ruthenium(IV)oxide hydrate has a wide range of scientific research applications across various fields:

Chemistry:

Supercapacitors: Due to its high charge transfer capability, it is an active material in supercapacitors, enhancing their performance and energy storage capacity.

Biology and Medicine:

Antitumor Activity: Ruthenium complexes have shown remarkable antitumor activity, making them potential candidates for cancer therapy.

Industry:

Electrochemical Applications: this compound is used in the coating of titanium anodes and in the preparation of resistors

Mecanismo De Acción

The mechanism of action of ruthenium(IV)oxide hydrate involves its interaction with various molecular targets and pathways:

Catalytic Activity: In catalytic reactions, ruthenium oxide facilitates the transfer of electrons, enhancing the rate of oxidation and reduction reactions.

Antitumor Mechanism: Ruthenium complexes exert their antitumor effects by binding to DNA and disrupting its function, leading to cell death.

Comparación Con Compuestos Similares

ruthenium(IV)oxide hydrate can be compared with other similar compounds, such as:

Propiedades

IUPAC Name |

oxygen(2-);ruthenium(4+);hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Ru/h1H2;;;/q;2*-2;+4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHVJXDGVHLPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[Ru+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)

![(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol](/img/structure/B7947292.png)

![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate](/img/structure/B7947344.png)